![molecular formula C19H14N2O2S B2460011 N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide CAS No. 681158-14-5](/img/structure/B2460011.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

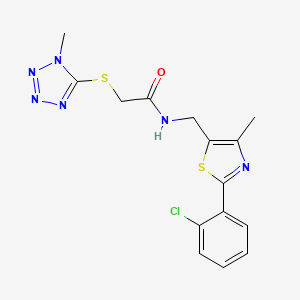

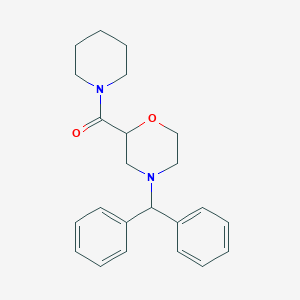

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a heterocyclic compound with potential applications in various fields of research and industry. The thiazole ring, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide and its derivatives involves a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes . The yield of the synthesized compound was reported to be 30% .Molecular Structure Analysis

The thiazole ring in N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular formula of the compound is C19H14N2O2S, and its molecular weight is 334.39.Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a dark yellow solid with a melting point of 197198°C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Antitumoral Activities

“N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide” and its derivatives have been found to exhibit significant antitumoral activities . These compounds were tested for their antiproliferative activities in fibroblasts and eight representative human tumoral cell lines .

In Silico ADME Predictions

The in silico physicochemical properties of these compounds were determined according to Lipinski’s rules of five (RO5) associated with the prediction of their bioavailability . This makes them potential candidates for drug development.

In Vivo Toxicity

These compounds have also been studied for their in vivo toxicity . Understanding the toxicity of these compounds is crucial for assessing their safety profile.

Antimicrobial Activities

Thiazole derivatives, which “N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide” is a part of, are known to exhibit antimicrobial activities . They can inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process .

Anti-Inflammatory Activities

Thiazole derivatives have also been synthesized and evaluated for their anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Synthesis Methodologies

The synthesis methodologies of these compounds are also a significant area of research. For instance, these compounds have been synthesized in five steps, including two steps under microwave dielectric heating .

Green Chemistry Applications

The synthesis of these compounds has been carried out using green chemistry principles . The remarkable features of this method include the use of acidic ionic liquid catalysts, green solvent media, short reaction time, good yields, and simple purification techniques .

Neurological Disease Treatment

Compounds with a 4H-chromene derivative, which “N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide” is a part of, are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents at different positions on the thiazole ring . These interactions can lead to a range of biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .

Eigenschaften

IUPAC Name |

(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCACAVNKMAIEU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)

![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)

![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)